Product packaging for (S)-(-)-Pantoprazole Sodium Salt(Cat. No.:CAS No. 160488-53-9)

(S)-(-)-Pantoprazole Sodium Salt

Katalognummer: B1146597
CAS-Nummer: 160488-53-9
Molekulargewicht: 405.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Trajectory of Proton Pump Inhibitor Development and Discovery

The development of Proton Pump Inhibitors (PPIs) marked a significant evolution in the management of acid-related gastrointestinal disorders, largely superseding previous treatments like H2-receptor antagonists. wikipedia.orgkarger.com The journey began in the late 1970s with the discovery of the proton pump's role as the final mediator of acid secretion in the stomach's parietal cells. wikipedia.orgwikiwand.com

Initial research pointed towards a compound called timoprazole, a pyridylmethylsulfinyl benzimidazole (B57391), which showed potent anti-secretory activity. wikipedia.orgwikiwand.com However, concerns about toxicity, including effects on the thyroid and thymus glands, spurred further research to modify its structure. wikipedia.org This optimization work led to the discovery of omeprazole (B731) in 1979, the first drug in the PPI class. wikipedia.org Omeprazole was launched in 1988 and set the precedent for a new class of highly effective acid-suppressing agents. wikipedia.orgwikipedia.org

Following the success of omeprazole, other PPIs were developed, including lansoprazole (B1674482) (launched in Europe in 1991) and pantoprazole (B1678409). wikipedia.org Pantoprazole was the result of nearly seven years of research and another seven years of development, reaching its first market in Germany in 1994. wikipedia.org It was developed with a focus on high stability and low potential for drug interactions, which allowed for its formulation for intravenous use in critical care settings. wikipedia.org The development of these drugs involved synthesizing and evaluating hundreds of related compounds to achieve the desired therapeutic profiles. wikipedia.org

Year Milestone
Late 1970s Discovery of the H+/K+ ATPase (proton pump) as the final step in gastric acid secretion. wikipedia.orgwikiwand.com
1979 Discovery of omeprazole, the first proton pump inhibitor. wikipedia.org
1988 Omeprazole is launched as the first commercially available PPI. wikipedia.orgwikipedia.org
1991 Lansoprazole, the second PPI, is launched in Europe. wikipedia.org
1994 Pantoprazole is first marketed in Germany. wikipedia.org

Rationale for Enantiomeric Specificity in Modern Drug Design and Development

Many drug molecules, including pantoprazole, are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. mdpi.compatsnap.com A 50:50 mixture of these enantiomers is known as a racemate or racemic mixture. nih.gov The rationale for developing single-enantiomer drugs, a practice sometimes called "chiral switching," is based on the principle that biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comnih.gov This inherent chirality in the body means that the two enantiomers of a drug can be recognized as distinct substances, leading to significant differences in their biological activity. nih.gov

The key reasons for pursuing enantiomerically pure drugs include:

Pharmacological Activity: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable effects. longdom.orgwikipedia.org Focusing on the eutomer can lead to a more potent and selective medication. longdom.orgrsc.org

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary between enantiomers. patsnap.comnih.gov Enzymes, particularly those in the liver responsible for metabolism, are often stereospecific and may process one enantiomer differently than the other, affecting the drug's concentration and duration of action. patsnap.com

Toxicity and Side Effects: In some cases, the distomer can be responsible for adverse side effects or toxicity. nih.gov Isolating the therapeutically active enantiomer can potentially improve the drug's safety profile. mdpi.comresearchgate.net The case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, is a classic, albeit complex, example highlighting the potential dangers of racemic mixtures. mdpi.compatsnap.com

Regulatory Guidance: Recognizing the potential for different activities between enantiomers, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in the 1990s that encouraged the characterization and development of single enantiomers over racemates. nih.govrsc.org

The development of a single enantiomer from a previously marketed racemate is a strategy that can also extend a drug's patent protection. nih.gov This approach requires thorough characterization of the individual enantiomers to demonstrate a tangible therapeutic advantage. nih.govlongdom.org

Feature Racemic Mixture (50:50 Enantiomers) Single Enantiomer (Enantiopure Drug)
Composition Contains both the therapeutically active (eutomer) and potentially less active or detrimental (distomer) forms. wikipedia.orgContains only the desired, therapeutically active enantiomer. wikipedia.org
Interaction with Biological Targets May have complex interactions, as both enantiomers can bind to receptors, sometimes with differing affinities. patsnap.comlongdom.orgProvides a more specific interaction with the biological target, potentially leading to higher potency and selectivity. longdom.org
Metabolism Can exhibit complex metabolic profiles as enzymes may process each enantiomer at a different rate. patsnap.comOften results in a more predictable pharmacokinetic profile. patsnap.com
Potential for Side Effects The distomer may contribute to side effects or toxicity without adding therapeutic benefit. nih.govMay offer an improved safety profile by eliminating the effects of the distomer. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 (S)-(-)-Pantoprazole Sodium Salt CAS No. 160488-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWDKZIIWCEDEE-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160488-53-9
Record name Pantoprazole sodium, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE SODIUM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Pharmacological Research of S Pantoprazole Sodium Salt

Molecular Mechanism of Gastric H+/K+-ATPase Inhibition

(S)-(-)-Pantoprazole is a substituted benzimidazole (B57391) derivative that functions as a prodrug. nih.gov Its mechanism of action is centered on the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. droracle.aiwikipedia.org

Detailed Covalent Binding Characteristics and Specific Cysteine Residue Interactions

The inhibitory action of (S)-(-)-pantoprazole on the H+/K+-ATPase is highly specific and involves covalent bond formation with key cysteine residues on the enzyme. drugbank.com After activation, the drug forms disulfide bonds with the sulfhydryl groups of these cysteines. drugbank.compatsnap.com Research has identified that pantoprazole (B1678409) specifically binds to cysteine 813 and cysteine 822 of the H+/K+-ATPase's catalytic subunit. nih.govnih.govnih.gov This binding alters the enzyme's conformation, thereby blocking its ability to pump hydrogen ions into the gastric lumen. nih.gov The interaction with cysteine 822 is particularly noteworthy as it contributes to a more sustained inhibition compared to some other PPIs. nih.gov

Acidic Activation Pathways within Gastric Parietal Cells and Prodrug Conversion Dynamics

(S)-(-)-Pantoprazole is administered in an inactive form. droracle.ai As a weak base, it crosses the cell membrane of gastric parietal cells and accumulates in the highly acidic secretory canaliculi. nih.govnih.gov This acidic environment, with a pH around 1.0, is crucial for its activation. nih.gov Here, the prodrug undergoes a two-step protonation, leading to its conversion into the active, thiophilic cyclic sulfenamide (B3320178). nih.govnih.govpatsnap.com This active metabolite is then able to react with the target enzyme. nih.gov This targeted activation ensures that the drug's effect is concentrated at the site of acid secretion. droracle.ai

Analysis of Irreversible Enzyme Inhibition and Subsequent Proton Pump Turnover Rates

The covalent binding of the activated pantoprazole to the H+/K+-ATPase results in irreversible inhibition of the enzyme. wikipedia.orgdrugbank.comontosight.ai This means that the restoration of acid secretion is not dependent on the dissociation of the drug from the enzyme, but rather on the synthesis of new H+/K+-ATPase molecules. wikipedia.orgdrugbank.com This process of new enzyme synthesis is what determines the proton pump turnover rate. wikipedia.org The apparent half-life of the inhibitory effect of pantoprazole on acid secretion has been estimated to be less than 45.9 hours, indicating a slow recovery rate. nih.gov Studies in humans have shown that after administration of pantoprazole, the mean proton pump recovery time is approximately 37.1 hours. nih.gov This irreversible inhibition leads to a prolonged antisecretory effect that lasts for more than 24 hours. drugbank.comnih.gov

Pharmacodynamics of Gastric Acid Secretion Inhibition

The pharmacodynamics of (S)-(-)-pantoprazole are characterized by a dose-dependent and sustained suppression of gastric acid secretion.

Dose-Response Relationships in Suppressing Gastric Acid Secretion

Clinical studies have demonstrated a clear dose-response relationship for pantoprazole in the suppression of gastric acid. nih.govresearchgate.net As the dose of pantoprazole increases, there is a corresponding increase in the inhibition of both basal and stimulated gastric acid secretion. drugbank.com For instance, a study in healthy volunteers showed a linear dose-dependent suppression of gastric acidity over the range of 10 to 40 mg. nih.gov The 40 mg dose resulted in a significantly greater and more consistent control of gastric pH, particularly during the nighttime, compared to 10 mg and 20 mg doses. nih.govresearchgate.net This dose-dependent effect allows for the tailoring of treatment to achieve the desired level of acid suppression. droracle.ai

Below is an interactive table summarizing the dose-dependent effects of pantoprazole on gastric pH.

DoseMedian 24-hour Intragastric pHPercentage of Time Gastric pH < 4
10 mg Data not consistently availableData not consistently available
20 mg Data not consistently availableData not consistently available
40 mg 4.02 researchgate.netData not consistently available

Duration of Antisecretory Effect and Sustained Acid Control

A key feature of (S)-(-)-pantoprazole is its long duration of action, which extends beyond its plasma half-life of approximately one hour. patsnap.comontosight.aifda.gov This sustained effect is a direct consequence of the irreversible inhibition of the H+/K+-ATPase. drugbank.com Once the enzyme is inactivated, acid secretion is suppressed until new proton pumps are synthesized and integrated into the parietal cell membrane. wikipedia.orgnih.gov This results in a duration of antisecretory effect that persists for longer than 24 hours, allowing for once-daily administration. drugbank.comontosight.aifda.gov Studies have shown that even after a single dose, the antisecretory effect can be observed within two hours, with the maximal effect occurring after repeated use for 3 to 7 days. aithor.com This sustained acid control is crucial for the effective management of acid-related disorders. nih.gov

The following table outlines key pharmacodynamic parameters related to the duration of action.

Pharmacodynamic ParameterValue
Onset of Antisecretory Effect As early as 2 hours after a single dose aithor.com
Time to Maximal Effect (repeated use) 3-7 days aithor.com
Duration of Antisecretory Effect > 24 hours drugbank.comfda.gov
Apparent Half-life of Inhibitory Effect < 45.9 hours nih.gov
Mean Proton Pump Recovery Time ~37.1 hours nih.gov

Quantitative Impact on Basal and Stimulated Gastric Acid Secretion Profiles

(S)-(-)-Pantoprazole sodium salt, the levorotatory enantiomer of pantoprazole, demonstrates significant and dose-dependent inhibition of both basal and stimulated gastric acid secretion. pfizermedical.comnih.gov As a proton pump inhibitor (PPI), it acts by irreversibly binding to the H+/K+-ATPase (the proton pump) on the secretory surface of gastric parietal cells, which is the terminal step in the pathway of acid secretion. pfizermedical.comdrugbank.com This covalent binding effectively inactivates the pump, leading to a prolonged antisecretory effect that lasts over 24 hours. pfizermedical.comdrugbank.com

Research in animal models has provided quantitative data on this inhibitory effect. In rats with acute fistulas, a 1.5 mg/kg dose of (-)-pantoprazole (B1588711) sodium resulted in an 89.3% inhibition of basal gastric acid output. oup.comnih.govdntb.gov.uaresearchgate.net This was substantially more potent than the dextrorotatory (+)-enantiomer, which only achieved a 24.7% inhibition at the same dose. oup.comnih.govdntb.gov.uaresearchgate.net The racemic mixture showed an 83.6% inhibition, highlighting the superior activity of the (S)-enantiomer. oup.comnih.govdntb.gov.uaresearchgate.net

Studies involving human subjects under maximal acid stimulation with pentagastrin (B549294) have also shown a clear dose-response relationship. pfizermedical.comnih.gov A single intravenous dose of pantoprazole can inhibit stimulated acid output, with maximal inhibition of 99.9% occurring at an 80 mg dose. nih.govresearchgate.net Following an initial 40 mg oral dose of racemic pantoprazole, a mean inhibition of 51% was seen within 2.5 hours, which increased to 85% after seven days of once-daily dosing. pfizermedical.com This potent acid suppression leads to a dose-related increase in the median intragastric pH and the percentage of time the pH remains above critical thresholds like 3 and 4. pfizermedical.comnih.gov

Investigations of Serum Gastrin and Chromogranin A (CgA) Levels in Response to Acid Suppression

The profound inhibition of gastric acid secretion by this compound elicits a physiological feedback response, resulting in elevated serum levels of gastrin and Chromogranin A (CgA). drugbank.comtandfonline.comnih.gov The reduction in gastric acid (hypochlorhydria) removes the normal stimulus for acid production, leading to an increase in gastrin secretion from G-cells in the gastric antrum. drugbank.comtandfonline.comnih.gov This hypergastrinemia is a well-documented class effect of PPIs. drugbank.comtandfonline.com

Long-term studies with racemic pantoprazole have shown a 2- to 3-fold mean increase from baseline fasting serum gastrin levels within the initial months of treatment. pfizermedical.com This rise in gastrin is typically moderate and levels generally remain within normal limits during maintenance therapy. pfizermedical.comnih.gov

Chromogranin A is a protein that is co-secreted with gastrin from neuroendocrine cells, such as enterochromaffin-like (ECL) cells. tandfonline.comnih.gov Consequently, the PPI-induced hypergastrinemia leads to a corresponding increase in serum CgA levels. tandfonline.comnih.gov This phenomenon has been observed with all PPIs, including pantoprazole. tandfonline.comnih.gov Studies have shown that CgA levels can increase significantly even after a short 5-day course of PPI therapy. nih.govscienceopen.comresearchgate.net In one case, a patient taking 40 mg of pantoprazole showed an elevated CgA level of 271 μg/l, which returned to a normal level of 44 μg/l after discontinuing the medication. njmonline.nl Another case reported a patient whose CgA levels rose to 479.3 μg/l after two months of pantoprazole treatment and normalized to 66.9 μg/l after cessation. endocrine-abstracts.org This elevation is a predictable physiological response to acid suppression. tandfonline.comnih.gov

Comparative Pharmacological Efficacy of the (S)-Enantiomer

Stereoselectivity and Enhanced Potency/Efficacy Relative to the Racemic Mixture

Pantoprazole is a chiral compound, and its (S)-enantiomer, (S)-(-)-pantoprazole, exhibits superior pharmacological activity compared to the (R)-enantiomer and the racemic mixture. oup.comnih.govdntb.gov.ua This enhanced efficacy is primarily due to stereoselective differences in its metabolism by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.govnih.gov

The primary metabolic pathway for pantoprazole is through the CYP2C19 isoenzyme. nih.govnih.govmedscape.com The (S)-enantiomer is metabolized by CYP2C19 to a lesser extent than the (R)-enantiomer. nih.govnih.gov This results in a lower clearance and a significantly higher area under the plasma concentration-time curve (AUC) for (S)-pantoprazole. nih.govnih.govresearchgate.net In rat studies, the mean AUC value of S-pantoprazole was 1.5 times greater than that of R-pantoprazole. nih.govresearchgate.net This increased systemic exposure of the more active enantiomer leads to a more potent and sustained inhibition of the gastric proton pump. oup.comnih.gov

Animal studies have quantified this enhanced potency, showing that S-pantoprazole is 1.5 to 1.9 times more potent and 3 to 4 times more effective than the racemate in preclinical models of gastric lesions. researchgate.netnih.govjnmjournal.org This suggests that a lower dose of the single isomer may achieve a clinical effect at least equivalent to a higher dose of the racemic mixture. researchgate.netnih.gov

Pharmacological Differentiation from Other Proton Pump Inhibitors

While all proton pump inhibitors (PPIs) function by inhibiting the H+/K+-ATPase, there are pharmacological distinctions between them, including (S)-pantoprazole, that can be relevant. nih.gov These differences stem from variations in their chemical structure, metabolism, and interaction with the proton pump. nih.gov

A key differentiator for pantoprazole, and by extension its (S)-enantiomer, is its metabolic profile. Besides CYP2C19, pantoprazole is also metabolized by CYP3A4. pfizermedical.comdrugbank.com This dual pathway may result in a lower potential for drug-drug interactions compared to PPIs that are more exclusively metabolized by CYP2C19, such as omeprazole (B731) and lansoprazole (B1674482). nih.govsinglecare.com

Investigative Pharmacokinetics and Metabolism of S Pantoprazole Sodium Salt

Absorption and Systemic Bioavailability Dynamics

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole (B1678409), is readily absorbed following administration. When administered as an enteric-coated tablet, pantoprazole is well-absorbed, exhibiting an absolute bioavailability of approximately 77%, a value that remains consistent even with repeated dosing. nih.govfda.gov Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours after oral administration. nih.govdrugbank.com

Pharmacokinetic studies have demonstrated dose proportionality for both peak plasma concentration and AUC over a range of doses. pfizermedical.com For instance, after a single intravenous administration of S-(-)-pantoprazole, the maximum plasma concentration and the area under the concentration-time curve were found to be dose-proportional over the range of 20-80 mg. nih.gov

Pharmacokinetic Parameters of Pantoprazole
ParameterValueConditions
Absolute Bioavailability~77% nih.govfda.govOral administration, does not change with multiple doses. nih.gov
Time to Peak Plasma Concentration (tmax)2-3 hours nih.govdrugbank.comOral administration.
Effect of FoodDelayed absorption (up to 2 hours or more), but no significant change in Cmax or AUC. fda.govpfizermedical.comOral administration with food.
Effect of AntacidsNo significant effect on absorption. nih.govfda.govConcomitant administration.

Plasma Protein Binding Characteristics and Apparent Volume of Distribution Studies

(S)-(-)-Pantoprazole exhibits a high degree of binding to serum proteins, primarily albumin. fda.gov Approximately 98% of pantoprazole is bound to plasma proteins. nih.gov This extensive binding influences its distribution within the body.

The apparent volume of distribution (Vd) of pantoprazole is relatively low, estimated to be between 11.0 and 23.6 liters, indicating that the drug is primarily distributed in the extracellular fluid. fda.govdrugbank.com This is consistent with its high plasma protein binding, which tends to limit the distribution of a drug into tissues. cambridgemedchemconsulting.com

The high plasma protein binding can also affect the drug's clearance and half-life. cambridgemedchemconsulting.com Despite the high degree of binding, the elimination half-life of pantoprazole is relatively short.

Distribution Characteristics of Pantoprazole
ParameterValueNotes
Plasma Protein Binding~98% nih.govfda.govPrimarily to albumin. fda.gov
Apparent Volume of Distribution (Vd)11.0-23.6 L fda.govdrugbank.comSuggests distribution mainly in extracellular fluid. fda.govdrugbank.com

Hepatic Biotransformation Pathways

The liver is the primary site of metabolism for (S)-(-)-Pantoprazole Sodium Salt.

Role of Cytochrome P450 Enzymes, Particularly CYP2C19 and CYP3A4, in Metabolism

Pantoprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. fda.govdrugbank.com The primary enzyme responsible for its metabolism is CYP2C19. fda.govdrugbank.compharmgkb.org Another cytochrome P450 enzyme, CYP3A4, is also involved in the metabolism of pantoprazole, but to a lesser extent. fda.govdrugbank.compharmgkb.org

The genetic polymorphism of CYP2C19 can lead to inter-individual differences in pantoprazole metabolism. nih.govingentaconnect.com Individuals can be classified as extensive metabolizers, intermediate metabolizers, or poor metabolizers of CYP2C19 substrates. ingentaconnect.com Poor metabolizers exhibit a decreased rate of pantoprazole metabolism, leading to higher plasma concentrations and a longer elimination half-life compared to extensive metabolizers. nih.govpharmgkb.org

Identification and Characterization of Primary Metabolic Reactions: Demethylation and Sulfation

The main metabolic pathway for pantoprazole involves demethylation, which is primarily catalyzed by CYP2C19, followed by sulfation. fda.govdrugbank.compharmgkb.org This demethylation occurs at the 4-position of the pyridine (B92270) ring. nih.gov Another metabolic pathway is oxidation, which is mediated by CYP3A4. fda.govdrugbank.com The formation of pantoprazole sulfone is a result of CYP3A4 activity. pharmgkb.org

Pharmacological Activity and Clinical Significance of Metabolites

There is no evidence to suggest that any of the metabolites of pantoprazole possess significant pharmacological activity. fda.govdrugbank.compfizermedical.com The therapeutic effect of pantoprazole is therefore attributed to the parent compound.

Elimination Kinetics and Excretion Routes

Following oral or intravenous administration, the serum concentration of pantoprazole declines in a biexponential manner, with a terminal elimination half-life of approximately one hour in extensive metabolizers. fda.gov

After metabolism in the liver, the metabolites of pantoprazole are primarily excreted in the urine. nih.govdrugbank.com Approximately 71% to 80% of an administered dose is recovered in the urine as metabolites. nih.govfda.govdrugbank.com The remainder of the dose, around 18%, is excreted in the feces, which originates from biliary secretion. nih.govfda.govdrugbank.com Unchanged pantoprazole is not excreted by the kidneys. fda.govdrugbank.com

The clearance of pantoprazole is not significantly affected by renal impairment. nih.govfda.gov

Elimination Characteristics of Pantoprazole
ParameterValueNotes
Elimination Half-Life~1 hour fda.govIn extensive metabolizers.
Primary Route of ExcretionUrine (as metabolites) nih.govfda.govdrugbank.com~71-80% of the dose. nih.govfda.govdrugbank.com
Secondary Route of ExcretionFeces (from biliary secretion) nih.govfda.govdrugbank.com~18% of the dose. fda.govdrugbank.com
Renal Excretion of Unchanged DrugNone fda.govdrugbank.com-

Renal and Biliary Excretion Pathways of Metabolites

This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) system. nih.gov The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation. nih.gov Oxidation by CYP3A4 represents another, less significant, metabolic route. nih.gov It is important to note that the resulting metabolites are considered to have no significant pharmacological activity. nih.gov

Following administration, the metabolites of pantoprazole are primarily eliminated from the body through renal and biliary excretion. After a single oral or intravenous dose of radiolabeled pantoprazole in healthy individuals who are normal metabolizers, approximately 71% of the dose is excreted in the urine. nih.gov The remainder, about 18%, is eliminated in the feces via biliary excretion. nih.gov Unchanged pantoprazole is not excreted renally. nih.govnih.gov The main metabolite found in the serum is formed through demethylation on the pyridine ring, which is then conjugated with sulphate. nih.gov Nearly 80% of an administered dose, whether oral or intravenous, is excreted as metabolites in the urine, with the rest being found in the feces, originating from biliary secretion. nih.gov

In patients with end-stage renal failure, the pharmacokinetics of pantoprazole remain unaltered. nih.govnih.gov Studies have shown that hemodialysis does not significantly influence the pharmacokinetic properties of pantoprazole, and only a very small amount of the drug is found in the dialysis fluid. nih.gov This indicates that dose adjustments for patients with severe renal insufficiency or those undergoing hemodialysis are not necessary. pfizermedical.com

Population Pharmacokinetics and Inter-Individual Variability Studies

Hepatic impairment significantly influences the pharmacokinetics of this compound. In individuals with mild to severe hepatic impairment (Child-Pugh Class A to C), the area under the plasma concentration-time curve (AUC) can increase by 5- to 7-fold, and the serum half-life can be prolonged to 7 to 9 hours. pfizermedical.com The maximum plasma concentration (Cmax) shows a more modest increase of about 1.5-fold compared to healthy individuals. pfizermedical.com

Interestingly, these pharmacokinetic alterations in patients with hepatic impairment are comparable to those observed in individuals who are poor metabolizers of CYP2C19. pfizermedical.comnih.gov A study comparing the pharmacokinetics of pantoprazole in patients with moderate (Child-Pugh class B) and severe (Child-Pugh class C) hepatic impairment to healthy slow metabolizers of pantoprazole found no clinically significant differences. nih.gov This suggests that for patients with hepatic impairment, regardless of severity, dosage adjustments may not be necessary, as the exposure levels are similar to those in poor metabolizers for whom no dose adjustment is typically recommended. nih.govresearchgate.net However, it is noted that doses higher than 40 mg per day have not been studied in this patient population. pfizermedical.com

Genetic polymorphisms of the CYP2C19 enzyme, the primary enzyme responsible for metabolizing pantoprazole, have a pronounced effect on the drug's pharmacokinetics. nih.gov Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their CYP2C19 genotype.

Poor metabolizers (e.g., those with the CYP2C19 2/2 genotype) exhibit significantly altered pharmacokinetics compared to extensive metabolizers (e.g., CYP2C19 1/1). nih.govnih.gov In PMs, the terminal elimination half-life of pantoprazole can be prolonged to between 3.5 and 10.0 hours. pfizermedical.com This leads to a substantial increase in the area under the curve (AUC), with some studies reporting a more than 6-fold increase in pediatric PMs and a 506% rise in adult PMs compared to extensive metabolizers. pfizermedical.comnih.gov The clearance of the drug is consequently much lower in this group. nih.gov

Conversely, individuals who are ultra-rapid metabolizers (e.g., carrying the CYP2C1917/17 genotype) may have lower plasma concentrations of pantoprazole compared to extensive metabolizers. nih.gov Heterozygous individuals (e.g., CYP2C191/2) tend to have higher AUC and Cmax values than homozygous extensive metabolizers. nih.gov These findings indicate that the CYP2C19 genotype is a major determinant of inter-individual variability in pantoprazole exposure, and it has been suggested that genotyping could be a useful tool for predicting pantoprazole concentrations. nih.gov

The following table illustrates the impact of CYP2C19 genotype on pantoprazole pharmacokinetic parameters:

CYP2C19 GenotypeEffect on PharmacokineticsReference
Poor Metabolizer (2/2) Decreased terminal elimination rate constant, prolonged half-life, increased AUC and mean residence time. nih.govnih.gov
Extensive Metabolizer (1/1)"Wild-type" or standard pharmacokinetic profile. nih.gov
Ultra-rapid Metabolizer (17/17) Significantly lower plasma concentrations compared to 1/1 carriers. nih.gov
Intermediate Metabolizer (1/2)Higher AUC and Cmax compared to 1/1 carriers. nih.gov

The pharmacokinetics of this compound show some age-related differences. In geriatric individuals (64 to 76 years of age), there are slight to moderate increases in AUC (43%) and Cmax (26%) compared to younger subjects after repeated oral administration. nih.govpfizermedical.com However, these changes are not considered clinically significant, and no dosage adjustment is recommended based on age alone. nih.govnih.gov The half-life in the elderly is approximately 1.25 hours. nih.gov

In the pediatric population, the pharmacokinetics of pantoprazole have been studied across a wide age range. For children aged 6 to 16 years, the pharmacokinetic parameters are highly variable. pfizermedical.com The geometric mean AUC in children aged 6 to 11 and 12 to 16 years was found to be about 39% and 10% higher, respectively, than in adults. pfizermedical.com In children aged 1 to 5 years, the median clearance was 2.4 L/h, and the estimated AUC was 37% higher than in adults. pfizermedical.com Population pharmacokinetic modeling suggests that by 1 year of age, the clearance of pantoprazole, when scaled allometrically, reaches a level comparable to that of adults. nih.gov Pharmacokinetic values in children from 2 to 16 years old were found to be similar to those in adults. researchgate.net

Pharmacokinetic Drug-Drug Interaction Research

This compound generally has a low potential for clinically significant drug-drug interactions, particularly when compared to other proton pump inhibitors like omeprazole (B731). nih.gov This is attributed to its lower affinity for CYP2C19 and CYP3A4. nih.gov

Extensive in vivo studies have demonstrated a lack of significant interactions with a wide range of drugs metabolized by various CYP isozymes. These include:

Antacids nih.gov

Phenazone (antipyrine) nih.gov

Caffeine nih.gov

Carbamazepine nih.gov

Cinacalcet nih.gov

Clarithromycin (B1669154) nih.gov

Ciclosporin nih.gov

Clopidogrel nih.govpfizermedicalinformation.com

Diazepam nih.gov

Diclofenac nih.gov

β-acetyldigoxin nih.gov

Ethanol nih.gov

Glibenclamide nih.gov

Levothyroxine sodium nih.gov

Metoprolol nih.gov

Naproxen nih.gov

Sustained-release nifedipine (B1678770) nih.gov

Oral contraceptives nih.gov

Phenprocoumon nih.gov

Phenytoin nih.gov

Piroxicam nih.gov

Tacrolimus nih.gov

Theophylline nih.gov

Warfarin nih.gov

While a slight, but not clinically significant, interaction was noted with cisapride, pantoprazole is generally considered to have a favorable drug interaction profile. nih.gov

However, some interactions, primarily related to pantoprazole's effect on gastric pH, can be clinically relevant. By increasing intragastric pH, pantoprazole can reduce the absorption of drugs that require an acidic environment. This includes certain antiretroviral drugs (e.g., rilpivirine (B1684574), atazanavir, nelfinavir), some antifungal agents (e.g., ketoconazole, itraconazole), and iron salts. nih.govgoodrx.com Co-administration with rilpivirine is contraindicated. nih.gov

There have also been reports of potential interactions with methotrexate, where concomitant use may elevate and prolong serum concentrations of methotrexate, and with warfarin, where increases in INR and prothrombin time have been observed. pfizermedicalinformation.comnih.gov Close monitoring is advised when pantoprazole is used with these medications. pfizermedicalinformation.comgoodrx.com Additionally, there have been reports of false-positive urine screening tests for tetrahydrocannabinol (THC) in patients taking pantoprazole. nih.gov

Modulation of Cytochrome P450 System Activity and Potential for Inhibition or Induction

The metabolism of pantoprazole is primarily carried out by the cytochrome P450 (CYP) system in the liver, followed by Phase II conjugation. nih.govfda.gov The main isozymes involved in its Phase I metabolism are CYP2C19 and CYP3A4. nih.govfda.gov However, pantoprazole exhibits a lower affinity for these enzymes compared to other PPIs, such as omeprazole. nih.gov This lower affinity, combined with its subsequent conjugation with sulfate (B86663) in Phase II metabolism, is thought to contribute to a lower potential for clinically significant drug-drug interactions. nih.gov

Research comparing the induction potential of different PPIs on CYP1A enzymes in primary cultured rat hepatocytes has shown that pantoprazole has a lower induction potential than both omeprazole and lansoprazole (B1674482). nih.gov This finding is consistent with in vivo data in rats. nih.gov

Table 1: Comparative CYP1A Induction Potential of Proton Pump Inhibitors in Rat Hepatocytes

Compound Induction Potential Ranking
Lansoprazole > Omeprazole > Pantoprazole

Data derived from in vitro studies on primary cultured rat hepatocytes. nih.gov

Interference with pH-Dependent Drug Absorption Mechanisms

By profoundly inhibiting gastric acid secretion, this compound significantly increases the intragastric pH. fda.govfda.gov This alteration of the gastric environment can interfere with the absorption of drugs whose bioavailability is dependent on an acidic milieu. fda.govfda.gov The solubility and subsequent absorption of these medications can be substantially reduced in the less acidic environment created by pantoprazole. nih.govsinglecare.com

This interaction is a theoretical possibility for any drug requiring an acidic pH for optimal absorption. fda.gov Examples of medications whose absorption may be impaired when co-administered with pantoprazole are listed below.

Table 2: Examples of Drugs with pH-Dependent Absorption Potentially Affected by Pantoprazole

Drug Class Specific Examples
Antifungals Ketoconazole, Itraconazole fda.govnih.gov
Antibiotics Ampicillin Esters fda.govfda.gov
Minerals Iron Salts fda.govfda.govsinglecare.com
Kinase Inhibitors Erlotinib, Dasatinib, Nilotinib nih.gov
Immunosuppressants Mycophenolate Mofetil (MMF) nih.gov

This list is not exhaustive and represents examples cited in the literature.

The co-administration of pantoprazole with mycophenolate mofetil (MMF) in healthy subjects and transplant patients has been reported to decrease the exposure to the active metabolite, mycophenolic acid (MPA), potentially due to reduced MMF solubility at a higher gastric pH. nih.gov

Interaction Profiles with Concomitantly Administered Antibiotics in Eradication Regimens

This compound is a key component of multi-drug regimens aimed at the eradication of Helicobacter pylori. nih.gov These therapies typically combine the PPI with two antibiotics. nih.gov The role of pantoprazole is to suppress acid, which provides a more favorable environment for the antibiotics to exert their effects and can enhance their stability.

Commonly used combinations include pantoprazole with clarithromycin and either amoxicillin (B794) or metronidazole (B1676534). nih.gov Clinical studies have demonstrated high eradication rates with these triple-therapy regimens. nih.gov For instance, a 7-day regimen of pantoprazole, clarithromycin, and metronidazole (PCM) and a regimen of pantoprazole, amoxicillin, and clarithromycin (PAC) both achieved 90% eradication rates in an intention-to-treat analysis. nih.gov

More recent research has explored high-dose dual therapy, such as a 14-day regimen of high-dose pantoprazole and amoxicillin, which showed similar eradication rates to a standard bismuth-containing quadruple therapy in elderly patients, but with fewer side effects. nih.gov

However, interactions with certain antibiotics can occur. The absorption of tetracycline (B611298) antibiotics can be impaired by concomitant administration of bismuth-containing preparations, which are sometimes used in quadruple therapy. drugs.comdrugs.com The proposed mechanism is the chelation of tetracycline by bismuth, forming an insoluble complex. drugs.com While separating the administration times is generally recommended, this may not be necessary for H. pylori eradication regimens where local antimicrobial activity is a significant factor. drugs.com

Research into the Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Activity

Recent in vitro research has investigated the potential of PPIs, including pantoprazole, to inhibit the enzyme dimethylarginine dimethylaminohydrolase (DDAH). nih.govresearchgate.net DDAH is responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase. nih.govnih.gov Inhibition of DDAH could lead to an accumulation of ADMA, which has been linked to cardiovascular risk. nih.govresearchgate.net

In vitro studies using recombinant human DDAH-1 demonstrated that all tested PPIs, including pantoprazole, esomeprazole (B1671258), omeprazole, lansoprazole, and rabeprazole (B1678785), have an inhibitory effect on the enzyme. nih.govresearchgate.net This inhibition was found to be reversible and time-dependent. nih.gov However, at clinically relevant concentrations (0.1-10 μmol/L), DDAH-1 retained over 80% of its activity. nih.gov

Table 3: In Vitro DDAH-1 Activity in the Presence of Proton Pump Inhibitors

PPI Remaining DDAH-1 Activity (at 240 min) Significance (p-value)
Lansoprazole 66% P = 0.034 nih.gov
Rabeprazole 25% P < 0.001 nih.gov

Results from in vitro experiments measuring L-citrulline formation. nih.gov

Despite the in vitro findings, a study involving human subjects from the Hunter Community Study did not find a significant association between PPI use and plasma ADMA concentrations. nih.gov Regression analysis showed no significant link, and there were no differences in ADMA levels among users of specific PPIs. nih.gov These findings have raised questions about the clinical relevance of DDAH-1 inhibition by PPIs in vivo. researchgate.net

Advanced Synthetic Methodologies and Stereochemistry Research

Enantioselective Synthesis Strategies and Reaction Routes

The synthesis of the single enantiomer (S)-(-)-Pantoprazole Sodium Salt necessitates precise control over stereochemistry, primarily achieved during the oxidation of a prochiral sulfide (B99878) intermediate. Research has focused on developing efficient, scalable, and environmentally benign processes that yield the desired enantiomer with high purity.

A critical step in the enantioselective synthesis of (S)-pantoprazole is the asymmetric oxidation of the pantoprazole (B1678409) sulfide precursor to the corresponding sulfoxide (B87167). A significant approach involves the use of chiral catalysts to direct the stereochemical outcome of the oxidation reaction. Chiral titanium complexes have been identified as effective catalysts for this transformation. For instance, a complex formed in situ from titanium(IV) isopropoxide (Ti(Oi-Pr)4), a chiral ligand such as (S,S)-N,N′-dibenzyl tartramide, and water can efficiently catalyze the asymmetric oxidation of 1H-benzimidazolyl pyridinylmethyl sulfides. researchgate.net When using cumene (B47948) hydroperoxide as the oxidizing agent, this method can produce (S)-pantoprazole in high yields (up to 92%) and with excellent enantiomeric excess (up to 96%) researchgate.net. The optimization of these catalytic systems is crucial for achieving high selectivity and conversion, thereby minimizing the formation of the unwanted (R)-enantiomer and the sulfone byproduct.

The synthesis of pantoprazole begins with the condensation of two key precursor compounds: 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride and 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. semanticscholar.org This reaction, typically conducted in the presence of a base, forms the crucial intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole, also known as pantoprazole sulfide. acs.orgsemanticscholar.orgnih.gov This sulfide intermediate is prochiral at the sulfur atom. The subsequent stereochemical control is introduced during the oxidation of this sulfide to the sulfoxide. While the initial coupling of precursors does not establish the final stereocenter, the structure of the resulting sulfide is essential for the subsequent enantioselective oxidation step, where a chiral oxidant or catalyst differentiates between the two lone pairs of electrons on the sulfur atom to selectively form the (S)-enantiomer.

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. A key challenge is preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone impurity, which is difficult to remove. acs.org The choice of oxidizing agent is critical; while reagents like m-chloroperoxybenzoic acid (m-CPBA) have been used, they can lead to significant sulfone formation. google.com Sodium hypochlorite (B82951) (NaOCl) has emerged as a preferred reagent as it is inexpensive, non-hazardous, and allows for better control over the oxidation process, minimizing the sulfone impurity. acs.orgnih.gov

The reaction solvent also plays a vital role. An environmentally benign process has been developed using water as the solvent for both the coupling and oxidation steps. acs.orgnih.gov The volume of water used can significantly impact the yield and purity of the intermediate sulfide. It has been demonstrated that using 10 volumes of water provides optimal results. nih.gov

Water Volume (vols)Yield (%) of Pantoprazole SulfidePurity (%) of Pantoprazole Sulfide
594.1898.81
1099.8099.91

Data sourced from ACS Omega. nih.gov

Further process refinements include carrying forward the wet cake of the pantoprazole sulfide intermediate for the oxidation step without prior drying, a strategy that can improve both yield and purity. nih.gov After oxidation, the final conversion to the sodium salt is typically achieved by treating the pantoprazole free base with an aqueous solution of sodium hydroxide (B78521) in a suitable organic solvent, such as acetonitrile (B52724), to afford the final high-purity product. nih.govsemanticscholar.org

Polymorphism and Amorphous Solid Forms Research

The solid-state properties of this compound are critical for its stability and formulation. Research has identified and characterized several solid forms, including crystalline hydrates and an amorphous form.

Pantoprazole sodium is known to exist in at least two stable crystalline hydrated forms: a monohydrate and a sesquihydrate. nih.govgoogle.com The sesquihydrate, which contains approximately 1.5 moles of water per mole of pantoprazole sodium, is the commercially available form. google.com These hydrates, also known as pseudopolymorphs, contain water molecules within their crystal structures. asianpubs.org

These crystalline forms have been extensively characterized using a variety of analytical techniques, including X-ray Powder Diffraction (PXRD), thermal analysis (such as Thermogravimetric Analysis or TGA), and infrared spectroscopy (IR). nih.govnih.govresearchgate.net The theoretical water content for a 100% crystalline pantoprazole sodium sesquihydrate is 6.24% (w/w), a value used to determine the degree of crystallinity in a sample via TGA. asianpubs.org

Studies have shown that the different hydrated forms can interconvert under specific conditions of temperature and humidity. nih.govresearchgate.net The monohydrate form is generally considered less physically stable than the sesquihydrate and can convert to other forms at high relative humidity. nih.govresearchgate.net For example, a transition from a trihydrate to a hemipentahydrate form has been observed at approximately 40°C, with the reverse transition occurring at high humidity. nih.govresearchgate.net

PropertyMonohydrateSesquihydrate
Water Content Approx. 1 mole of water per mole of compoundApprox. 1.5 moles of water per mole of compound (Theoretically 6.24% w/w) asianpubs.org
Relative Stability Less stable; can convert to other forms at high relative humidity nih.govresearchgate.netMore physically stable form nih.govpharmjournal.ru
Commercial Form NoYes google.com
Characterization Characterized by PXRD, thermal analysis, and IR spectroscopy nih.govCharacterized by PXRD, thermal analysis, and IR spectroscopy nih.govresearchgate.net

Research into Amorphous Form Properties and Stability Profiles

The amorphous form of pantoprazole sodium has been a subject of research, focusing on its preparation, characterization, and stability in comparison to its crystalline counterparts. An amorphous form can be produced through methods such as conventional spray drying or by the distillation of a solvent under reduced pressure nih.gov. One patented method for preparing amorphous (S)-pantoprazole sodium involves suspending S-pantoprazole in a solvent (such as an ester), adding an aqueous solution of sodium hydroxide, and then separating and drying the resulting solid precipitate google.com.

In terms of stability, studies comparing different physical forms of pantoprazole sodium have provided insights into the relative stability of the amorphous state. Research involving various hydrate (B1144303) forms (Form A, Form B, monohydrate, and sesquihydrate) and the amorphous form concluded that Form B is the most physically stable, while Form A is the least stable nih.govresearchgate.net. The amorphous form, while obtainable, is generally considered less physically stable than certain crystalline hydrates. For instance, the monohydrate and Form A are known to convert into the more stable Form B in a saturated solution or at high relative humidity, highlighting the thermodynamic drive towards more ordered crystalline structures nih.govresearchgate.net.

The characterization of these forms involves a range of analytical techniques to understand their physical properties.

Analytical TechniquePurpose in Characterization
Thermal Analyses (TGA, DSC) To study thermal stability, dehydration, and phase transitions.
X-Ray Powder Diffraction (XRPD) To differentiate between crystalline and amorphous solid-state structures.
Spectroscopy (IR, NIR, Raman) To identify and characterize the different molecular arrangements and bonding.
Dynamic Vapour Sorption (DVS) To assess moisture sorption properties and hygroscopicity.

These analytical methods are crucial for confirming the amorphous nature of the material and evaluating its stability profile relative to crystalline polymorphs and pseudopolymorphs.

Studies on Phase Transformation Between Different Solid Forms

Research into the solid-state properties of this compound includes the study of phase transformations between its different solid forms, particularly hydrates. These transformations are critical as they can impact the stability and properties of the active pharmaceutical ingredient.

Studies have identified and characterized various hydrated forms, such as the trihydrate and hemipentahydrate of S(-) pantoprazole sodium. The transition between these two forms is influenced by environmental conditions like temperature and humidity nih.govresearchgate.net. It was observed that the transformation from the trihydrate to the hemipentahydrate form occurs at approximately 40°C nih.govresearchgate.net. Conversely, a reversible transition from the hemipentahydrate back to the trihydrate can happen at high humidity levels nih.govresearchgate.net. Despite the ease with which crystalline water can be lost or gained, the fundamental crystal structure does not undergo significant changes nih.govresearchgate.net. In terms of stability under specific stress conditions, the hemipentahydrate form has been found to be more stable than the trihydrate at elevated temperatures or when exposed to light nih.govresearchgate.net.

Another area of investigation involves the transformation of heterosolvates. For example, a pantoprazole sodium heterosolvate, which incorporates both water and acetone (B3395972) molecules into its crystal lattice, has been identified. This heterosolvate can undergo a phase transformation to pantoprazole sodium sesquihydrate researchgate.net. This transformation can be mediated by solvent or occur through vapor sorption, demonstrating the dynamic nature of the solid forms of pantoprazole sodium in response to their environment researchgate.net. Patents also describe solid-state thermal conversion, for instance, heating Form XII to between 50-80°C can convert it to Form XIII google.com.

TransformationCondition
S(-) Pantoprazole Sodium Trihydrate → Hemipentahydrate Heating to approximately 40°C nih.govresearchgate.net.
S(-) Pantoprazole Sodium Hemipentahydrate → Trihydrate Exposure to high humidity nih.govresearchgate.net.
Pantoprazole Sodium Monohydrate → Heterosolvate Achievable through vapor sorption or solvent-mediated transformation researchgate.net.
Pantoprazole Sodium Form XII → Form XIII Heating to 50-80°C for 1-5 hours google.com.

These studies underscore the importance of controlling environmental parameters during manufacturing and storage to maintain the desired solid form of this compound.

Stereochemical Purity and Enantiomeric Excess Determination Techniques

Ensuring the stereochemical purity and determining the enantiomeric excess of (S)-(-)-pantoprazole is critical for a single-enantiomer drug product. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose, often employing chiral mobile phase additives or chiral stationary phases.

One validated HPLC method was developed for the determination of the R-(+)-pantoprazole impurity in S-(-)-pantoprazole bulk drug nih.gov. This method utilizes sulfobutylether-beta-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive. The separation is achieved on a standard Spherigel C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer (pH 2.5) containing SBE-β-CD nih.gov. The method has been validated for accuracy, precision, and linearity according to ICH guidelines and demonstrated robustness nih.gov.

Key parameters and results of this validated HPLC method are summarized below:

ParameterValue/Finding
Chiral Selector Sulfobutylether-beta-cyclodextrin (SBE-β-CD) nih.gov.
Column Spherigel C18 (150 mm x 4.6 mm, 5 µm) nih.gov.
Mobile Phase Acetonitrile and 10 mM phosphate buffer (pH 2.5) with 10 mM SBE-β-CD (15:85 v/v) nih.gov.
Detection Wavelength 290 nm nih.gov.
Limit of Detection (LOD) for R-(+)-enantiomer 0.2 µg/mL nih.gov.
Limit of Quantitation (LOQ) for R-(+)-enantiomer 0.5 µg/mL nih.gov.
Linearity Range for R-(+)-enantiomer 0.5-6.0 µg/mL (r² > 0.999) nih.gov.
Recovery of R-(+)-enantiomer 92.1% to 101.2% nih.gov.
Method Capability Can determine a minimum of 0.05% w/w of the R-enantiomer in S-(-)-pantoprazole bulk samples nih.gov.

This technique allows for precise quantification of the unwanted enantiomer, thereby confirming the high enantiomeric excess of the this compound. Other advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed for the enantioselective determination of pantoprazole enantiomers in biological matrices, which is crucial for pharmacokinetic studies researchgate.netxml-journal.net.

Sophisticated Analytical Methodologies for S Pantoprazole Sodium Salt

Chromatographic Techniques and Method Development

Chromatographic methods are central to the analytical landscape of (S)-(-)-Pantoprazole Sodium Salt, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, along with High-Performance Thin-Layer Chromatography (HPTLC), are the most prominently utilized techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone for the analysis of pantoprazole (B1678409) sodium in pharmaceutical dosage forms and biological fluids. sphinxsai.comresearchgate.net These methods are valued for their simplicity, selectivity, and accuracy. sphinxsai.com A typical RP-HPLC method involves an isocratic separation on a C18 column. sphinxsai.comresearchgate.net For instance, one validated method utilizes a mobile phase composed of acetonitrile (B52724) and phosphate (B84403) buffer (70:30, v/v, pH 7.0) at a flow rate of 0.8 ml/min, with UV detection at 260 nm. sphinxsai.com Under these conditions, a retention time of 2.017 minutes for pantoprazole sodium was achieved. sphinxsai.com

Another RP-HPLC method employs a different mobile phase, a mixture of acetonitrile and phosphate buffer (32:68 v/v), with a flow rate of 1.0 mL/min and UV detection at 280 nm. asianpubs.org This method resulted in a longer retention time of 11.38 minutes. asianpubs.org The development of these methods often follows International Council for Harmonisation (ICH) guidelines to ensure their validity. These methods are designed to be robust and suitable for routine quality control analysis.

The table below summarizes the chromatographic conditions for different RP-HPLC methods developed for the analysis of pantoprazole.

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C18 (150 mm x 4.6 mm, 5µ) sphinxsai.comXterra RP 18 (150 mm × 4.6 mm, 5 µm) researchgate.netHypersil ODS (125 X 4.0) mm, 5µm Nucleodur C8 (250 × 4.6 mm i.d., 5 μm)
Mobile Phase Acetonitrile:Phosphate Buffer (70:30, v/v, pH 7.0) sphinxsai.comAcetonitrile:Phosphate Buffer (65:35, v/v, pH 8.0) researchgate.netGradient with 0.01 M phosphate buffer (pH 7) and acetonitrile 0.1 M ammonium (B1175870) acetate (B1210297) solution:methanol (42:58, v/v)
Flow Rate 0.8 ml/min sphinxsai.com1 ml/min researchgate.net1.0 mL/min 1.0 mL min−1
Detection Wavelength 260 nm sphinxsai.com290 nm researchgate.net290 nm 280 nm
Retention Time 2.017 min sphinxsai.com3.944 min researchgate.netNot Specified8.10 min

For the highly sensitive and selective quantification of (S)-(-)-pantoprazole in biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique is particularly crucial for pharmacokinetic studies. nih.govnih.gov An enantioselective LC-MS/MS method has been developed for the simultaneous determination of both R-(+)- and S-(-)-pantoprazole in human plasma. nih.gov

This chiral separation is typically achieved on a specialized column, such as a Chiralpak IE column, using a mobile phase of 10 mm ammonium acetate solution with 0.1% acetic acid and acetonitrile (28:72, v/v). nih.gov Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.govnih.gov For pantoprazole enantiomers, the transition of m/z 384.1→200.1 is commonly monitored. nih.gov The calibration curve for such a method is linear over a wide concentration range, for example, from 5.00 to 10,000 ng/mL for each enantiomer. nih.gov A similar LC-MS/MS method was established to determine (S)-pantoprazole sodium in dog plasma for toxicokinetic studies, demonstrating linearity over a concentration range of 50-30,000 ng·mL-1. magtechjournal.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantitative analysis of pantoprazole sodium in pharmaceutical formulations. rjptonline.orgresearchgate.net This technique allows for the simultaneous analysis of several samples, which increases throughput. rjptonline.org

In a typical HPTLC method, the separation is performed on aluminum-backed silica (B1680970) gel 60 F254 plates. researchgate.net The choice of mobile phase is critical for achieving good separation. One such system uses a mixture of methanol, water, and ammonium acetate (4:1:0.5, v/v). researchgate.net Another method employs a mobile phase consisting of toluene, ethyl acetate, methanol, and acetic acid (7:2:1:0.1 v/v/v/v). researchgate.net After development, the plates are scanned densitometrically at a wavelength where the compound absorbs maximally, such as 290 nm. researchgate.netresearchgate.net The method's suitability is confirmed through validation, which includes establishing linearity over a specified concentration range, for instance, 50–800 ng/spot. researchgate.net

Spectrophotometric Methods for Assay and Purity Analysis

UV-Visible spectrophotometry provides a simple, economical, and rapid approach for the determination of pantoprazole sodium in bulk and pharmaceutical dosage forms. These methods are based on the measurement of the absorbance of the drug in a suitable solvent at its wavelength of maximum absorption (λmax).

One simple UV spectrophotometric method utilizes 0.1N NaOH as the solvent, where pantoprazole exhibits a λmax at 295 nm. The method demonstrates linearity in the concentration range of 1 to 20 µg/ml. Other spectrophotometric methods involve the formation of colored complexes. For example, two sensitive methods are based on the reaction of pantoprazole with N-bromosuccinimide (NBS) and subsequent reaction with either methyl orange or indigo (B80030) carmine (B74029) dyes. In the method using methyl orange, the absorbance is measured at 520 nm, and it obeys Beer's law in the range of 0.1 - 2.0 μg mL-1. The method using indigo carmine measures absorbance at 610 nm and is linear over the range of 0.5 - 6.0 μg mL-1.

Charge-transfer complexation reactions have also been employed for the spectrophotometric determination of pantoprazole. nih.gov These methods use reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or iodine. nih.gov With DDQ, the resulting complex has a linearity range of 10-60 µg/ml. nih.gov

The table below summarizes the key parameters of various spectrophotometric methods.

MethodReagent/SolventλmaxLinearity Range
Simple UV 0.1N NaOH 295 nm 1-20 µg/ml
Visible Spectrophotometry (Method A) N-bromosuccinimide & Methyl Orange 520 nm 0.1 - 2.0 μg mL-1
Visible Spectrophotometry (Method B) N-bromosuccinimide & Indigo Carmine 610 nm 0.5 - 6.0 μg mL-1
Charge-Transfer Complexation 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.govNot Specified10-60 µg/ml nih.gov

Method Validation and Performance Parameter Characterization

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. Key performance parameters that are assessed include precision and accuracy.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (% RSD). Intraday precision is assessed by analyzing the same sample multiple times on the same day, while interday precision is determined by analyzing the sample on different days. Accuracy is the closeness of the test results obtained by the method to the true value and is often evaluated through recovery studies.

For RP-HPLC methods, the intra-day variation has been reported to be in the range of 0.13-1.56% and the inter-day variation between 0.30-1.60%. sphinxsai.com The accuracy for the same method was found to be between 99.15-101.85%. sphinxsai.com Another HPLC method demonstrated intra- and inter-day assay RSD% values of less than 2.07%, with recovery rates of 99.07–103.95%.

In the case of LC-MS/MS methods for plasma quantification, intra- and inter-day precisions for each enantiomer were below 10.0%, with accuracy within the range of -5.6% to 0.6%. nih.gov Another LC-MS/MS study reported intra-day accuracy of more than 92.19% with a precision of 0.79-5.36%, and inter-day accuracy of 85.49% or more with a precision of 0.91-12.67%. nih.gov

HPTLC methods have also been shown to be precise and accurate. For one method, the intra-day variation was between 1.28% and 2.40%, and the inter-day variation was between 2.40% and 3.62%, with an accuracy of 98.16% to 100.5%. researchgate.net

The following table presents a summary of the precision and accuracy data for various analytical methods.

Analytical MethodPrecision (Intraday %RSD)Precision (Interday %RSD)Accuracy (% Recovery)
RP-HPLC sphinxsai.com0.13 - 1.560.30 - 1.6099.15 - 101.85
RP-HPLC < 2.07< 2.0799.07 - 103.95
LC-MS/MS nih.gov< 10.0< 10.0-5.6% to 0.6% (bias)
LC-MS/MS nih.gov0.79 - 5.360.91 - 12.67> 92.19 (intraday), > 85.49 (interday)
HPTLC researchgate.net1.28 - 2.402.40 - 3.6298.16 - 100.5

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of an analytical method refers to its capability to elicit test results that are directly proportional to the concentration of the analyte within a specified range. The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Various studies have established the linearity, LOD, and LOQ for this compound using different analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry.

For HPLC methods, linearity is typically established by preparing standard solutions at different concentration levels and analyzing them. A calibration curve is then constructed by plotting the peak area against the concentration of the drug. A high correlation coefficient (r²) value, typically greater than 0.999, indicates a strong linear relationship. For instance, one RP-HPLC method demonstrated linearity for pantoprazole over a concentration range of 1 to 30 µg/mL, with a correlation coefficient of 0.978 nih.gov. Another study established a linear range of 2 µg/mL to 20 µg/mL with a correlation coefficient of ≥0.998 ijrpr.com.

The LOD and LOQ are often calculated based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being widely accepted semanticscholar.org. Alternatively, they can be determined from the standard deviation of the response and the slope of the calibration curve.

The following interactive table summarizes the linearity, LOD, and LOQ values for this compound from various studies.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
RP-HPLC1 - 300.9780.31
RP-HPLC2 - 20≥0.9980.257
RP-HPLC0.1 - 300.9990.00180.0056
UV Spectrophotometry10 - 500.99870.9732.95
RP-HPLCLOQ - 1.034>0.99900.0430.129
RP-HPLC5 - 250.99950.25-
RP-HPLC50 - 150-0.19580.5934

Evaluation of Specificity and Robustness in Analytical Method Development

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, specificity is a critical parameter, particularly for stability-indicating methods. It is commonly demonstrated by subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) . The method is considered specific if it can separate the main drug peak from the peaks of any degradation products formed, ensuring that there is no interference . For example, in one study, the specificity of an HPLC method was confirmed by observing no interference from excipients in a pharmaceutical formulation scielo.brscielo.br.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage scielo.br. The evaluation of robustness is crucial during the development of an analytical method to ensure its transferability and routine use. Typical variations tested for an HPLC method include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) ijrpr.com

Composition of the mobile phase (e.g., ±5% v/v) ijrpr.com

pH of the buffer in the mobile phase (e.g., ±0.2 units) scielo.br

Column temperature (e.g., ±5 °C) ijrpr.comscielo.br

Wavelength of detection (e.g., ±5 nm) scielo.br

The method is deemed robust if the results remain within acceptable limits despite these minor changes. For instance, in one study, the robustness of an HPLC method for pantoprazole was demonstrated by the low relative standard deviation (%RSD) of the results when such deliberate variations were introduced .

Forced Degradation and Stability-Indicating Analytical Methods

Forced degradation studies, also known as stress testing, are carried out to demonstrate the specificity of a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.

Evaluation of Degradation Pathways Under Stress Conditions: Acidic, Oxidative, and Photolytic

This compound is known to be unstable under certain stress conditions.

Acidic Conditions: Pantoprazole is an acid-labile drug, meaning it degrades in an acidic environment nih.govijpba.in. The stability of pantoprazole in aqueous solution is pH-dependent, with the rate of degradation increasing as the pH decreases medscape.com. In acidic solutions, proton-pump inhibitors like pantoprazole undergo an acid-catalyzed rearrangement medscape.com. Forced degradation studies have shown that pantoprazole sodium degrades substantially under acidic conditions scielo.brscielo.br. The major impurity formed under acidic stress is reportedly the sulfide (B99878) derivative scielo.br.

Oxidative Conditions: Pantoprazole sodium is also susceptible to degradation under oxidative conditions scielo.brscielo.br. Studies have shown significant degradation when the drug is exposed to oxidizing agents. The primary degradation product formed under oxidative stress is the sulfone impurity scielo.br. One study identified a total of 18 degradation products under various oxidative and photolytic conditions, with nine of these being common to both stresses akjournals.comresearchgate.net.

Photolytic Conditions: Exposure to light can also lead to the degradation of pantoprazole sodium. Photodegradation studies have been conducted using both sunlight and UV radiation nih.govakjournals.com. Under UV radiation (254 nm and 366 nm), the pure drug showed significant degradation, with 38.6% and 35.11% degradation, respectively nih.gov. Photodegradation in the presence of water vapor and oxygen can lead to the formation of several products, including 5-difluoromethoxy-3H-benzimidazole-2-thione sodium and 2-hydroxymethyl-3, 4-dimethoxypyridine nih.gov.

Assessment of Stability Profiles Across Different Pharmaceutical Formulations

The stability of this compound can vary significantly depending on the pharmaceutical formulation and storage conditions.

In intravenous formulations , the stability of reconstituted pantoprazole sodium is time-dependent. When stored in glass vials at room temperature (20°C to 25°C), a 4 mg/mL solution is stable for 3 days nih.gov. The stability can be extended to 28 days if the solution is stored in polypropylene (B1209903) syringes at 2°C to 8°C nih.gov. When diluted in PVC minibags with 5% dextrose in water (D5W), the stability depends on the concentration and temperature. A 0.4 mg/mL solution is stable for 2 days at room temperature or 14 days under refrigeration, while a 0.8 mg/mL solution is stable for 3 days at room temperature or 28 days under refrigeration nih.gov.

For oral liquid formulations , which are often compounded extemporaneously, stability is a major concern due to the drug's acid lability. To protect the drug from the acidic environment of the stomach, these formulations typically include an alkaline ingredient like sodium bicarbonate medscape.com. Studies on compounded liquid formulations have shown that pantoprazole remains chemically stable in formulations with a pH above 7 mdpi.com. However, the physical appearance of these formulations may change over time, especially when stored at room temperature mdpi.com.

The stability of pantoprazole can also be enhanced through formulation strategies such as microencapsulation . Using enteric polymers like Eudragit S 100 can protect the drug from the acidic environment of the stomach and improve its photostability nih.gov. In one study, microencapsulated pantoprazole showed no significant degradation under solar light, whereas the pure drug degraded by 25% nih.gov.

Advanced Preclinical and Clinical Research of S Pantoprazole Sodium Salt

Preclinical Animal Model Investigations

Studies on Gastric Lesion Inhibition and Anti-Secretory Effects in Vivo

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole (B1678409), functions as a proton pump inhibitor (PPI) by irreversibly binding to the H+/K+-ATPase on gastric parietal cells. patsnap.com This action blocks the final step in gastric acid production, leading to a significant and prolonged reduction of both basal and stimulated acid secretion. patsnap.comnih.gov The prodrug, pantoprazole, is chemically stable at a neutral pH but is activated in the acidic environment of the parietal cell's secretory canaliculi, where it is converted to its active sulfenamide (B3320178) form. patsnap.comnih.govnih.gov

In preclinical animal models, the anti-ulcer activity of pantoprazole has been demonstrated. nih.gov Studies using the pyloric ligation model in rats, where the pylorus is tied off leading to the accumulation of gastric acid and subsequent ulceration, have shown the efficacy of pantoprazole formulations. nih.gov In this model, buffered pantoprazole tablets were found to effectively increase the gastric pH to above 4, which helps protect the acid-labile pantoprazole from degradation. nih.gov This leads to a higher concentration of the drug in the gastric content and stomach tissue, enhancing its bioavailability and therapeutic effect in preventing gastric lesions. nih.gov

The mechanism of action involves the active form of pantoprazole covalently binding to the cysteine residues of the H+/K+-ATPase, specifically at positions 813 and 822, which are located at the proton channel. nih.gov This binding results in potent inhibition of gastric acid secretion. patsnap.comnih.gov The antisecretory potency of pantoprazole has been shown to be comparable to that of omeprazole (B731) in animal models, including rats and dogs. nih.gov

Systemic Toxicity Assessments and Safety Margin Determination in Relevant Animal Models

Systemic toxicity of (S)-(-)-Pantoprazole Sodium Salt has been evaluated in animal models to determine its safety profile. In a 30-day study, rats were administered (S)-(-)-Pantoprazole Sodium intravenously. researchgate.netmagtechjournal.com The study included a control group receiving a vehicle, a group receiving racemic pantoprazole sodium, and three groups receiving different doses of (S)-(-)-Pantoprazole Sodium. magtechjournal.com

At the highest dose, rats exhibited symptoms such as shortness of breath, unsteady gait, and motionlessness. researchgate.netmagtechjournal.com Biochemical analysis at 30 days revealed that high doses of (S)-(-)-Pantoprazole Sodium could induce reversible damage to the liver and cause electrolyte imbalances. researchgate.netmagtechjournal.com Specifically, significant changes in total cholesterol, sodium, and chloride levels were observed. researchgate.netmagtechjournal.com However, these parameters returned to normal levels 14 days after the cessation of treatment, indicating the reversible nature of these toxic effects. researchgate.netmagtechjournal.com The study concluded that the toxicity profile of (S)-(-)-Pantoprazole Sodium is similar to that of racemic pantoprazole sodium at the same dosage. researchgate.netmagtechjournal.com

Table 1: Summary of Systemic Toxicity Findings in Rats

ParameterObservation at 30 Days (High Dose)Observation at 14 Days Post-Withdrawal
Clinical SignsShortness of breath, unsteady gait, lying motionlessResolution of symptoms
Liver FunctionEvidence of reversible damageReturn to normal
Electrolytes (TC, Na+, Cl-)Significant alterations compared to controlReturn to normal

Research into Synergistic Effects with Antibiotics in Helicobacter pylori Eradication Models

The combination of proton pump inhibitors with antibiotics is a standard therapeutic strategy for the eradication of Helicobacter pylori. The increase in intragastric pH caused by PPIs like pantoprazole enhances the efficacy of certain antibiotics, such as amoxicillin (B794) and clarithromycin (B1669154), which are more active in a neutral or alkaline environment.

Clinical studies have investigated the efficacy of pantoprazole-based triple therapies for H. pylori eradication. One study compared a seven-day regimen of pantoprazole, clarithromycin, and metronidazole (B1676534) (PCM) with a regimen of pantoprazole, amoxicillin, and clarithromycin (PAC). nih.gov Both treatment combinations proved to be highly effective, achieving eradication rates of 90% in the intention-to-treat analysis. nih.gov

Another study compared a 7-day versus a 14-day course of pantoprazole, clarithromycin, and metronidazole. researchgate.net The results indicated that both regimens were equally effective in eradicating H. pylori, healing ulcers, and providing relief from ulcer-related pain, suggesting that a 7-day course is generally sufficient. researchgate.net These studies highlight the synergistic role of pantoprazole in combination therapies for H. pylori eradication. nih.govresearchgate.net

Table 2: H. pylori Eradication Rates with Pantoprazole-Based Triple Therapies

Treatment RegimenDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per Protocol)
Pantoprazole + Clarithromycin + Metronidazole (PCM)7 days90% nih.gov96% nih.gov
Pantoprazole + Amoxicillin + Clarithromycin (PAC)7 days90% nih.gov94% nih.gov
Pantoprazole + Clarithromycin + Metronidazole (PCM)7 days83% researchgate.net84% researchgate.net
Pantoprazole + Clarithromycin + Metronidazole (PCM)14 days87% researchgate.net88% researchgate.net

Comprehensive Carcinogenicity and Genotoxicity Assessments

The genotoxic potential of pantoprazole has been evaluated in a battery of tests. In the bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli strains, pantoprazole did not show any evidence of mutagenicity, both with and without metabolic activation. fda.gov Similarly, in an unscheduled DNA repair assay with primary rat hepatocytes, pantoprazole was found to be non-genotoxic. fda.gov

However, some conflicting results have been observed. One study reported that pantoprazole caused chromosomal aberrations in human lymphocytes in vitro in the absence of metabolic activation. fda.gov Another study using the somatic mutation and recombination test (SMART) in Drosophila melanogaster suggested that pantoprazole has recombinogenic activity, which can lead to chromosomal damage. nih.gov The presence of potentially genotoxic impurities (PGIs) in the starting materials for pantoprazole synthesis is also a consideration, necessitating the development of sensitive analytical methods to detect and quantify these impurities at very low levels. nih.gov

Long-term use of pantoprazole may lead to hypergastrinemia, which has been associated with hyperplasia of enteric nervous system cells and the potential for carcinoid tumors in some animal models. nih.gov

Clinical Trial Design and Methodologies

Application of Randomized, Double-Blind, Placebo-Controlled Trial Designs

Randomized, double-blind, controlled trials are the gold standard for evaluating the efficacy and safety of new pharmaceutical agents. This methodology has been applied to the clinical investigation of this compound.

In a typical study design, patients meeting specific inclusion criteria, such as a diagnosis of gastroesophageal reflux disease (GERD), are randomly assigned to receive either the investigational drug (S-pantoprazole), a comparator (e.g., racemic pantoprazole), or a placebo. researchgate.netnih.govnih.gov The "double-blind" aspect means that neither the patients nor the investigators know which treatment is being administered, which minimizes bias in the assessment of outcomes. nih.gov The medications are made to have a similar appearance to maintain the blind. nih.gov

For instance, a multicenter, randomized, double-blind clinical trial compared the efficacy of S-pantoprazole with racemic pantoprazole for GERD. researchgate.netnih.gov Patients were randomly allocated to treatment groups using a computer-generated list. nih.govnih.gov Efficacy was assessed by monitoring the reduction in GERD symptoms at specified intervals and, in some cases, by endoscopic evaluation of esophageal healing. researchgate.netnih.gov Another study design involved a treatment-withdrawal phase, where patients who initially responded to open-label pantoprazole were then randomized to receive either pantoprazole or a placebo in a double-blind fashion to assess the maintenance of efficacy. clinicaltrials.gov

Table 3: Characteristics of a Randomized, Double-Blind, Controlled Trial for (S)-Pantoprazole

Trial Design ElementDescriptionPurpose
RandomizationPatients are assigned by chance to different treatment groups (e.g., S-pantoprazole, placebo, or active comparator). nih.govnih.govTo create comparable groups and avoid selection bias.
Double-BlindingNeither the patient nor the investigator knows the assigned treatment. nih.govTo prevent bias in reporting and assessment of outcomes.
Placebo ControlOne group receives an inactive substance identical in appearance to the active drug. clinicaltrials.govresearchgate.netTo differentiate the drug's effects from the placebo effect and the natural course of the disease.
Active ComparatorA known, effective treatment (e.g., racemic pantoprazole) is used as a benchmark for comparison. researchgate.netnih.govTo assess the relative efficacy and safety of the new drug.
Efficacy EndpointsPre-defined measures of treatment success, such as symptom relief scores or endoscopic healing rates. researchgate.netnih.govTo provide an objective measure of the drug's effectiveness.

Implementation of Crossover Study Designs for Comparative Assessments

Crossover study designs are frequently employed in the clinical evaluation of this compound to allow for intra-patient comparisons against racemic pantoprazole or other proton pump inhibitors (PPIs). This design is particularly valuable for minimizing inter-individual variability, which can be substantial in pharmacokinetic and pharmacodynamic studies of PPIs.

In a randomized, open-label, two-way crossover study, the bioequivalence of two 40 mg enteric-coated tablet formulations of pantoprazole was assessed in healthy volunteers. researchgate.net The study was conducted under both fasting and fed conditions to evaluate the impact of food on drug absorption. researchgate.net Similarly, a five-way crossover study compared the effects of esomeprazole (B1671258), lansoprazole (B1674482), omeprazole, pantoprazole, and rabeprazole (B1678785) on gastric acid control. jwatch.org In this study, patients received each PPI for a five-day course, with washout periods in between, to assess the mean percentage of time the intragastric pH remained above 4.0. jwatch.org

Another study utilized a randomized, double-blind, crossover design to compare the effects of 40 mg of pantoprazole and 20 mg of omeprazole on 24-hour intragastric pH in healthy male subjects. nih.gov The crossover design in these studies ensures that each participant serves as their own control, thereby increasing the statistical power to detect differences between formulations or drugs.

A study comparing intravenous esomeprazole and pantoprazole also used a randomized, open-label, two-way crossover design to assess their effects on intragastric pH in healthy subjects.

Advanced Endpoints for Pharmacodynamic Assessment, Including Intragastric pH Monitoring

The primary pharmacodynamic endpoint for assessing the efficacy of this compound is the 24-hour intragastric pH monitoring. This method provides a detailed profile of gastric acid suppression over a full day. Key parameters derived from this monitoring include the percentage of time the intragastric pH is maintained above a certain threshold, typically 4.0, which is considered crucial for the healing of acid-related disorders. revistagastroenterologiamexico.org

In a study comparing 20 mg of levopantoprazole (S-pantoprazole) with 40 mg of racemic pantoprazole, 24-hour esophageal impedance-pH monitoring was used to evaluate both intragastric pH and esophageal acid exposure. revistagastroenterologiamexico.org The study found that from 40 to 115 minutes after the first dose, the mean intragastric pH was significantly higher with levopantoprazole compared to racemic pantoprazole. revistagastroenterologiamexico.orgnih.gov After one week of treatment, both medications significantly reduced intragastric acid production and esophageal acid exposure. revistagastroenterologiamexico.orgnih.gov

Other advanced endpoints include the DeMeester score, a composite score that quantifies esophageal acid exposure, and the assessment of symptom relief, such as heartburn, using validated questionnaires like the GERD-Q score. revistagastroenterologiamexico.org Studies have also evaluated the onset of action by measuring how quickly the intragastric pH rises after the initial dose. revistagastroenterologiamexico.orgnih.gov For instance, one study reported that levopantoprazole demonstrated a faster and stronger effect on acid suppression in the initial hours following administration compared to its racemic counterpart. revistagastroenterologiamexico.orgnih.gov

Bioequivalence and Bioavailability Studies of Novel Formulations and Generic Equivalents

Bioequivalence studies are essential for the approval of generic versions and novel formulations of this compound. These studies typically compare the pharmacokinetic parameters of a test formulation to a reference formulation in healthy volunteers.

A study was conducted to compare the bioavailability of two 40 mg pantoprazole enteric-coated tablet formulations under both fasted and fed conditions. nih.gov Under fasting conditions, the 90% confidence interval for the ratio of means for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were within the accepted bioequivalence range. nih.gov However, under fed conditions, the bioequivalence criteria were not met, highlighting the influence of food on the absorption of pantoprazole. nih.gov

Another bioequivalence study of two 40 mg pantoprazole sodium enteric-coated tablets was conducted in 25 healthy Indian volunteers. nih.gov This randomized, two-phase crossover study found that the 90% confidence intervals for the ratio of AUC0-∞ and Cmax were within the bioequivalence range of 80-125%. nih.gov

The development of novel formulations, such as those with improved stability or different release profiles, also necessitates thorough bioequivalence and bioavailability assessments to ensure they deliver the active ingredient effectively and consistently.

Efficacy Studies in Acid-Related Gastrointestinal Disorders

Clinical Evaluation in Non-Erosive Reflux Disease (NERD) and Other Acid-Related Conditions

(S)-(-)-pantoprazole has been evaluated for its efficacy in managing symptoms of non-erosive reflux disease (NERD), a common form of gastroesophageal reflux disease (GERD). In a Phase III, double-blind, randomized, placebo-controlled multicenter study, the efficacy of 10 mg of S-pantoprazole was assessed in 174 NERD patients. stonybrook.edu After four weeks, a significantly higher proportion of patients in the S-pantoprazole group experienced complete symptom relief compared to the placebo group (42.0% vs. 17.1%). stonybrook.edujnmjournal.org Furthermore, a greater percentage of patients receiving S-pantoprazole had more than 50% improvement in heartburn, acid regurgitation, and epigastric discomfort. stonybrook.edujnmjournal.org

Proton pump inhibitors, including pantoprazole, are considered the most effective treatment for GERD-related symptoms. elsevier.es In patients with NERD, PPIs have been shown to be more effective than H2-receptor antagonists and placebo for heartburn remission. elsevier.es While effective, the response to PPIs in NERD patients is generally less than in patients with erosive esophagitis. nih.gov

Pantoprazole is also indicated for the treatment of other acid-related conditions such as erosive esophagitis and pathological hypersecretory conditions like Zollinger-Ellison syndrome. nih.govdrugs.com

Comparative Efficacy of (S)-Pantoprazole Versus Racemic Pantoprazole

Several studies have compared the efficacy of (S)-pantoprazole (levopantoprazole) with that of racemic pantoprazole, often at half the dose of the racemate.

A multi-center, randomized, double-blind clinical trial involving 369 GERD patients compared 20 mg of S-pantoprazole with 40 mg of racemic pantoprazole. nih.gov The study found that S-pantoprazole was more effective in improving symptoms of heartburn, acid regurgitation, and bloating. nih.govnih.govresearchgate.net While both treatments were equally effective in healing esophagitis and gastric erosions, a statistically significant higher proportion of patients in the S-pantoprazole group showed improvement in acid regurgitation and bloating at both 14 and 28 days, and in heartburn at 28 days. nih.govresearchgate.net

These findings suggest that the S-enantiomer may offer clinical advantages in terms of symptom relief over the racemic mixture.

Symptom Improvement: S-Pantoprazole vs. Racemic Pantoprazole in GERD
SymptomTime PointS-Pantoprazole (20 mg) ImprovementRacemic Pantoprazole (40 mg) ImprovementP-value
Acid RegurgitationDay 14 & 28Higher ProportionLower Proportion0.004
BloatingDay 14 & 28Higher ProportionLower Proportion0.03
HeartburnDay 28Higher ProportionLower Proportion0.01

Acid Secretion Inhibition in Specific Patient Cohorts and Subpopulations

The efficacy of (S)-(-)-pantoprazole in inhibiting acid secretion can be influenced by various factors within specific patient populations.

CYP2C19 Metabolizer Status: Pantoprazole is primarily metabolized by the cytochrome P450 isoenzyme CYP2C19. nih.gov Genetic polymorphisms in the CYP2C19 gene can lead to different metabolizer phenotypes (extensive, intermediate, and poor metabolizers), which can affect the plasma levels and efficacy of the drug. (S)-pantoprazole is reported to be less dependent on CYP2C19 metabolism compared to the racemic mixture, which may lead to more predictable pharmacokinetics and a more consistent clinical response across different metabolizer statuses. revistagastroenterologiamexico.orgstonybrook.edu This could be particularly advantageous in populations with a high prevalence of poor metabolizers.

Elderly Patients: The prevalence of GERD increases with age, and elderly patients are more likely to have severe disease. nih.gov The pharmacokinetics of pantoprazole are generally independent of patient age. nih.govtandfonline.comresearchgate.net Studies have shown that pantoprazole is effective and well-tolerated in the elderly for both acute and long-term management of GERD, with minimal drug interactions. nih.govtandfonline.comresearchgate.net This makes it a suitable option for this population, who often have multiple comorbidities and are on various medications.

Research on Co-crystallization for Enhanced Pharmaceutical Properties

Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.gov For this compound, an acid-labile drug, this technique offers a promising avenue to improve its stability in acidic environments and enhance its solubility and dissolution rate, thereby potentially improving its oral bioavailability. researchgate.netijpba.inresearchgate.net Research in this area has focused on the selection of appropriate co-formers and the characterization of the resulting co-crystals.

The fundamental principle behind co-crystallization is the formation of a multicomponent crystal lattice in which the API and a co-former are held together by non-covalent interactions, such as hydrogen bonds. nih.gov This alteration in the crystal structure can lead to significant changes in the material's properties.

Several studies have explored the co-crystallization of pantoprazole sodium with various co-formers to address its inherent stability and solubility challenges. The solvent evaporation method is a commonly employed technique for the preparation of these co-crystals. ijpba.in

One area of investigation has been the use of carboxylic acids as co-formers. For instance, a study focusing on improving the acid stability of pantoprazole sodium identified a co-crystal with glutaric acid in a 1:1 molecular ratio. researchgate.net This co-crystal demonstrated a remarkable improvement in the drug's performance. Physical characterization confirmed the formation of a new crystalline phase, which was found to be non-hygroscopic and stable under thermal stress. researchgate.net Notably, the aqueous dissolution rate of the co-crystal was increased by a factor of 18 compared to the original crystalline form of the drug. researchgate.net Furthermore, the acid degradation of the pantoprazole sodium pure drug was reported to be 87.11%, while the co-crystal exhibited degradation of only 9.08%. researchgate.net

Another research effort investigated the use of different co-formers, including sodium benzoate, sodium bicarbonate, and gallic acid, to prepare co-crystals of pantoprazole sodium with the aim of achieving immediate release. ijpba.in The study found that gallic acid was a particularly effective co-former. The co-crystals prepared with gallic acid, especially in a 1:3 molar ratio of drug to co-former, showed a significant increase in solubility, with a reported 15-fold improvement. ijpba.in

The selection of co-formers is a critical aspect of co-crystal design. The ability of a co-former to interact with the API through hydrogen bonding or other non-covalent interactions is a key determinant of successful co-crystal formation. nih.gov The studies on pantoprazole sodium highlight the use of both dicarboxylic acids and other pharmaceutically acceptable compounds to modulate its properties.

The characterization of these novel solid forms is crucial to confirm their structure and understand their behavior. Techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the formation of a new crystalline phase distinct from the individual components. researchgate.netijpba.in Thermal analysis can provide insights into the stability of the co-crystals. researchgate.net

The enhanced dissolution rates observed with pantoprazole co-crystals are attributed to different mechanisms. In some cases, the formation of fine particles during dissolution contributes to the enhancement, while in others, the maintenance of the co-crystal form and its rapid dissolution prior to any transformation into the original, less soluble crystal form is the primary reason. researchgate.net

The following table summarizes the findings from various research studies on the co-crystallization of pantoprazole sodium:

Co-formerMolar Ratio (Drug:Co-former)Method of PreparationKey Research Findings
Glutaric Acid1:1Not specified in abstractIncreased aqueous dissolution rate by 18 times; Reduced acid degradation from 87.11% to 9.08%. researchgate.net
Gallic Acid1:3Solvent EvaporationIncreased solubility by a maximum of 15-fold. ijpba.in
Sodium BenzoateNot specifiedSolvent EvaporationInvestigated as a co-former for immediate release. ijpba.in
Sodium BicarbonateNot specifiedSolvent EvaporationInvestigated as a co-former for immediate release. ijpba.in

These studies collectively demonstrate the potential of co-crystallization to significantly improve the pharmaceutical properties of this compound, offering a viable approach to overcome its inherent limitations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of (S)-(-)-Pantoprazole Sodium Salt in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. USP Pantoprazole Sodium RS should be used as a reference standard . Quantify impurities against thresholds specified in pharmacopeial monographs (e.g., sulfone derivatives ≤0.2%) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Monitor degradation using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze via HPLC. Key degradation products include sulfone (III) and thioether derivatives, which should not exceed 1.0% under ICH guidelines .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation of dust by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the sodium salt form of Pantoprazole structurally characterized, and what techniques validate its configuration?

  • Methodological Answer : Confirm the (S)-(-)-enantiomer using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) validate the sulfinyl group and sodium coordination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize sulfone impurities?

  • Methodological Answer : Use controlled oxidation of the thioether precursor with meta-chloroperbenzoic acid (mCPBA) at -20°C in ethyl acetate. Monitor reaction progress via thin-layer chromatography (TLC) and quench the reaction at 90% conversion to limit over-oxidation. Purify via recrystallization in ethanol-water (1:3) to achieve sulfone content <0.1% .

Q. What strategies resolve contradictions in pharmacological data between racemic Pantoprazole and its (S)-(-)-enantiomer?

  • Methodological Answer : Perform comparative in vitro assays (e.g., proton pump inhibition in gastric cells) and pharmacokinetic studies in animal models. Use chiral separation techniques to isolate enantiomers and validate potency differences. The (S)-(-)-form typically shows 2–3× higher bioavailability due to stereoselective metabolism .

Q. How do batch-to-batch variations in sodium counterion content affect experimental reproducibility?

  • Methodological Answer : Quantify sodium content via flame photometry or ion chromatography. For sensitive bioassays (e.g., cell-based studies), standardize peptide content analysis and adjust concentrations using lyophilized batches with ≤2% variability. Pre-screen batches for solubility discrepancies in phosphate-buffered saline (PBS) .

Q. What advanced impurity profiling techniques are recommended for this compound in regulatory submissions?

  • Methodological Answer : Employ LC-MS/MS to identify trace impurities (e.g., des-methoxy derivatives). Compare against USP Pantoprazole Related Compound A (sulfone) and B (thioether) reference standards. Validate methods per ICH Q3A/B guidelines, ensuring limits of detection (LOD) ≤0.05% for genotoxic impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.